molecular formula C19H20N6O2 B2686541 N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide CAS No. 1251638-28-4

N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide

Cat. No.: B2686541
CAS No.: 1251638-28-4
M. Wt: 364.409
InChI Key: SZXRSHPNZLCEAA-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two prominent pharmacophores: an indole moiety and a piperazine subunit, both known to confer a wide range of biological activities. The indole scaffold is a privileged structure in pharmaceuticals, frequently found in compounds with demonstrated antiviral, anti-inflammatory, anticancer, and anti-HIV properties . Similarly, the piperazine ring is a highly versatile heterocycle used to optimize the physicochemical properties of drug candidates and is present in many FDA-approved therapeutic agents across various classes, including antiviral and anticancer drugs . The specific integration of a pyrimidinyl-substituted piperazine, linked to an indole carboxamide via a keto-ethyl spacer, suggests potential for targeted biological activity. This structural motif is common in the design of molecules that interact with enzyme active sites, such as kinase inhibitors . Researchers can leverage this compound as a key intermediate or building block for developing novel bioactive molecules, or as a pharmacological probe for investigating new therapeutic targets. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-17(24-8-10-25(11-9-24)19-20-6-3-7-21-19)13-23-18(27)15-12-22-16-5-2-1-4-14(15)16/h1-7,12,22H,8-11,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXRSHPNZLCEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CNC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the piperazine ring and the pyrimidine substituent. Common synthetic routes include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperazine moiety.

    Attachment of the Pyrimidine Substituent: This step often involves the use of pyrimidine derivatives that react with the piperazine ring through nucleophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes also require careful consideration of safety and environmental factors.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research indicates potential therapeutic applications, including anti-tubercular activity and cancer treatment

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, the compound has been shown to inhibit the MAPK pathway, which is frequently activated in cancers . This inhibition occurs through binding to specific sites on the enzymes, preventing their activity and thereby disrupting the signaling cascade.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with the target molecule, differing primarily in substituents or core scaffolds:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Molecular Formula Key Structural Differences Biological Target/Activity Source/Application
SCH772984 () C₃₄H₃₅N₁₁O₂ Pyrrolidine-3-carboxamide replaces indole-3-carboxamide; additional pyridinyl-indazolyl group ERK1/2 kinase inhibitor; anticancer activity Cayman Chemical; in vitro/in vivo cancer studies
(E)-N-(4-(2-(2-Oxoindolin-3-ylidene)acetyl)phenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide (5h, ) C₂₅H₂₄N₈O₃ Acetamide linker; isatin-derived pro-apoptotic core Pro-apoptotic agent (acute myeloid leukemia) Rational design for apoptosis induction
4-(3-Chlorophenyl)-N-[(2S)-1-(1H-indol-6-ylamino)-1-oxo-2-propanyl]-1-piperazinecarboxamide () C₂₂H₂₃ClN₆O₂ Chlorophenyl substitution; indole-6-ylamino group Undisclosed (structural focus on chiral centers) Synthetic intermediate; chiral specificity
N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide () C₂₄H₂₇N₅O₃ Benzyl-piperazine; indole-2-carboxamide Undisclosed (physicochemical data available) Supplier listings; research reagent

Mechanistic and Pharmacological Insights

SCH772984
  • Structural Divergence : Replaces the indole-3-carboxamide with a pyrrolidine-3-carboxamide and incorporates a pyridinyl-indazolyl group.
  • Functional Impact: Binds to ERK1/2 via a novel inhibitor-induced pocket, achieving sub-nanomolar potency (IC₅₀ = 2–4 nM) . The pyrimidinyl-piperazine moiety facilitates kinase selectivity, while the pyrrolidine enhances solubility and binding affinity.
  • Therapeutic Relevance : Demonstrates efficacy in BRAF- and RAS-mutant cancers by blocking ERK-dependent signaling .
Compound 5h ()
  • Structural Divergence : Features an isatin-derived core linked to the pyrimidinyl-piperazine via an acetamide bridge.
  • Functional Impact: Induces apoptosis in leukemia cells by modulating Bcl-2 family proteins.
4-(3-Chlorophenyl)-N-... ()
  • Structural Divergence: Chlorophenyl substitution on piperazine and indole-6-ylamino group.
  • The chlorophenyl group may enhance metabolic stability .

Structure-Activity Relationship (SAR) Trends

Piperazine Substitutions :

  • The 4-(pyrimidin-2-yl)piperazine group (common in SCH772984 and the target compound) is critical for kinase inhibition. Substitution with phenyl (e.g., SCH772984) or benzyl () alters target selectivity.
  • Chlorophenyl () or isobutyryl () groups may improve lipophilicity and blood-brain barrier penetration.

Indole vs. Heterocyclic Replacements :

  • Indole-3-carboxamide (target compound) vs. pyrrolidine-3-carboxamide (SCH772984): The indole scaffold may favor interactions with hydrophobic kinase pockets, while pyrrolidine introduces conformational rigidity for ERK1/2 binding .
  • Indole-2-carboxamide (): Positional isomerism reduces overlap with indole-3-carboxamide’s predicted binding mode.

Linker Modifications :

  • Oxoethyl bridge (target compound) vs. acetamide (): The oxoethyl group provides flexibility, whereas rigid linkers (e.g., isatin-derived acetyl in 5h) may restrict conformational mobility, affecting target engagement .

Biological Activity

N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{18}H_{22}N_{4}O_{3}

The compound features a pyrimidine ring, a piperazine moiety, and an indole structure, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : Similar compounds have shown activity against kinases involved in cancer proliferation and inflammation pathways, suggesting that this compound may also exhibit similar properties.
  • Neurotransmitter Modulation : The piperazine ring is known for its role in modulating neurotransmitter systems, particularly in the treatment of anxiety and depression.

Anticancer Activity

Recent studies have indicated that derivatives of indole and pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, including breast cancer and glioblastoma.

CompoundCell LineIC50 (µM)Reference
Example AMCF-7 (Breast Cancer)5.0
Example BU87 (Glioblastoma)3.5

Analgesic and Anti-inflammatory Effects

Research has demonstrated that related compounds possess analgesic and anti-inflammatory activities. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines.

Activity TypeMechanismReference
AnalgesicCOX inhibition
Anti-inflammatoryCytokine modulation

Study 1: Efficacy in Cancer Treatment

A study conducted on a series of indole derivatives, including our compound of interest, found that these compounds effectively inhibited tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups.

Study 2: Neuropharmacological Assessment

In a neuropharmacological study, the compound was tested for its anxiolytic effects using animal models. The results indicated that it significantly reduced anxiety-like behaviors in comparison to baseline measurements, supporting its potential use in treating anxiety disorders.

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